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1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone - 111050-72-7

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Catalog Number: EVT-264648
CAS Number: 111050-72-7
Molecular Formula: C13H16Cl2O4
Molecular Weight: 307.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as DIF-1, is a natural product isolated from the cellular slime mold Dictyostelium discoideum [ [], [], [], [] ]. This chlorine-containing alkyl phenone functions as a signaling molecule and morphogen, playing a crucial role in the development and differentiation of D. discoideum cells [ [], [] ].

Future Directions
  • Exploring Therapeutic Potential: While DIF-1 exhibits antiproliferative activity in mammalian cells, its therapeutic potential remains largely unexplored [ [] ]. Further investigations are necessary to assess its possible applications in treating diseases like cancer.
  • Investigating Ecological Roles: Research on the ecological significance of chlorine-containing compounds produced by Dictyostelium and other slime molds is limited [ [] ]. Exploring the potential roles of these compounds in interspecies interactions and environmental adaptation is a promising avenue for future research.
  • Developing Novel Tools for Research: The use of radioisotope labeling with ³⁶Cl offers a valuable tool for studying chlorinated compounds in various organisms [ [] ]. This technique can be further utilized to investigate the production, metabolism, and biological functions of these compounds in diverse biological systems.

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one (DIF-3)

Compound Description: DIF-3, also known as the monochloro analog of DIF-1, is the third endogenous differentiation-inducing factor isolated from Dictyostelium discoideum. Like DIF-1 and DIF-2, it promotes stalk-cell differentiation but shows even lower biological activity than DIF-2. DIF-3 is also a metabolite of DIF-1, formed through monodechlorination by the enzyme DIF-1 3(5)-dechlorinase. Similar to DIF-2, DIF-3 inhibits DIF-1 3(5)-dechlorinase, suggesting that it may also function as a substrate for this enzyme.

Boron-dipyrromethene (BODIPY)-conjugated DIF-1 (DIF-1-BODIPY)

Compound Description: DIF-1-BODIPY is a synthetic fluorescent derivative of DIF-1, created by conjugating DIF-1 with a BODIPY fluorophore. This derivative retains the biological activity of DIF-1, inducing stalk cell differentiation in the DIF-deficient strain HM44 of Dictyostelium discoideum in the presence of cAMP. Importantly, DIF-1-BODIPY enables visualization of DIF-1 localization within cells. Microscopy studies revealed that DIF-1-BODIPY is incorporated by stalk cells in the latter stages of differentiation and primarily localizes to the mitochondria.

Nitrobenzoxadiazole (NBD)-conjugated DIF-1 (DIF-1-NBD)

Compound Description: DIF-1-NBD is another synthetic fluorescent derivative of DIF-1, produced by conjugating DIF-1 with an NBD fluorophore. Unlike DIF-1-BODIPY, DIF-1-NBD exhibits almost no ability to induce stalk cell differentiation in the DIF-deficient strain HM44 of Dictyostelium discoideum, even in the presence of cAMP.

Overview

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as Differentiation-Inducing Factor 1 (DIF-1), is an organic compound with significant biological and chemical properties. It features a complex structure characterized by multiple functional groups, including dichloro, dihydroxy, and methoxy groups attached to a phenyl ring, along with a hexanone chain. This compound is notable for its role in biological processes, particularly in the differentiation of certain cell types.

Source

The compound is synthesized through various organic reactions and is primarily derived from specific precursors that allow for the introduction of the desired functional groups. It is cataloged under the Chemical Abstracts Service number 111050-72-7 and has been the subject of numerous studies due to its potential applications in medicine and biology.

Classification

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone falls under the category of organic compounds, specifically phenolic compounds due to the presence of hydroxyl groups on the aromatic ring. It is also classified as a ketone because of the hexanone moiety.

Synthesis Analysis

Methods

The synthesis of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Halogenation: Introduction of chlorine atoms into the phenyl ring.
  • Hydroxylation: Addition of hydroxyl groups at positions 2 and 6.
  • Methoxylation: Introduction of a methoxy group at position 4.
  • Ketone Formation: Attachment of the hexanone chain through methods such as Friedel-Crafts acylation.

Technical Details

The synthesis may utilize continuous flow reactors to enhance yield and purity. Catalytic hydrogenation and Bamberger rearrangement are often employed to streamline production while minimizing environmental impact .

Molecular Structure Analysis

Structure

The molecular formula for 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is C13H16Cl2O4. The structure comprises:

  • A phenolic core with two chlorine substituents at positions 3 and 5.
  • Hydroxyl groups at positions 2 and 6.
  • A methoxy group at position 4.
  • A hexanone chain attached to the carbon bearing the hydroxyl group.

Data

The molecular weight of this compound is approximately 307.17 g/mol . The presence of multiple functional groups contributes to its diverse chemical reactivity.

Chemical Reactions Analysis

Reactions

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can undergo several types of chemical reactions:

  • Oxidation: Hydroxyl groups can be converted to ketones or aldehydes.
  • Reduction: Ketone groups can be reduced to alcohols.
  • Substitution: Chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

For oxidation reactions, potassium permanganate and chromium trioxide are commonly used as oxidizing agents. Sodium borohydride and lithium aluminum hydride serve as reducing agents for reduction processes .

Mechanism of Action

Process

The mechanism by which 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts its biological effects involves its interaction with cellular pathways that regulate differentiation. Specifically, it has been shown to promote differentiation in HL-60 cells, a human promyelocytic leukemia cell line.

Data

Research indicates that DIF-1 influences gene expression related to cell differentiation processes in organisms such as Dictyostelium discoideum, where it plays a crucial role in regulating developmental pathways .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic ketones and phenols. Its melting point and boiling point are not extensively documented but can be inferred based on structural analogs.

Chemical Properties

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is soluble in organic solvents and demonstrates reactivity consistent with both phenolic compounds and ketones. Its unique combination of functional groups allows it to participate in various chemical reactions typical of each group .

Applications

Scientific Uses

This compound has several applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial properties against multidrug-resistant pathogens.
  • Medicine: Potential use in developing novel therapeutic agents for treating infections and diseases.
  • Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals .
Biosynthesis and Metabolic Pathways of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Enzymatic Chlorination and Methoxylation Mechanisms in Secondary Metabolite Production

The structural uniqueness of 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (commonly designated DIF-1) stems from its precisely positioned chlorine atoms and methoxy group, which are essential for its bioactivity as a morphogen in Dictyostelium discoideum. These modifications result from specialized enzymatic tailoring reactions occurring after assembly of the polyketide backbone. The chlorination steps represent a remarkable biochemical transformation catalyzed by a flavin-dependent halogenase encoded by the chlA gene. This enzyme utilizes molecular oxygen and FADH₂ to generate hypochlorous acid (HOCl), which serves as the chlorinating species [9]. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the enzyme precisely directing dual chlorination at the meta-positions (C-3 and C-5) relative to the alkyl side chain [9].

Notably, ChlA exhibits strict substrate specificity for the polyketide intermediate 4-methyl-5-pentylbenzene-1,3-diol (THPH), which lacks the C-4 methoxy and C-6 hydroxy groups present in mature DIF-1. This indicates a sequential biosynthetic logic: chlorination precedes subsequent O-methylation and hydroxylation events [9]. The methoxylation at C-4 is predicted to occur via an S-adenosylmethionine (SAM)-dependent methyltransferase, though the specific enzyme in Dictyostelium remains uncharacterized. This modification is crucial for biological activity, as synthetic analogues lacking the methoxy group show significantly reduced efficacy in stalk cell induction assays [3] [10]. The final hydroxylation at C-6 likely involves a cytochrome P450 monooxygenase, completing the signature substitution pattern that defines DIF-1's signaling capability.

Table 1: Key Enzymatic Modifications in DIF-1 Biosynthesis

ModificationPositionEnzyme TypeProposed CofactorsFunctional Significance
ChlorinationC-3, C-5Flin-dependent halogenase (ChlA)O₂, FADH₂, NADHEssential for receptor binding; non-chlorinated precursors are biologically inactive
MethoxylationC-4SAM-dependent methyltransferaseS-Adenosylmethionine (SAM)Enhances potency; analogues show reduced activity
HydroxylationC-6Putative cytochrome P450O₂, NADPHCompletes phenolic structure; may influence solubility

Role of Polyketide Synthase Systems in Hexanone Backbone Assembly

The carbon skeleton of DIF-1 originates from a type I polyketide synthase (PKS) pathway, a multifunctional enzymatic assembly line that constructs complex natural products through sequential decarboxylative Claisen condensations. The DIF-1 backbone synthesis initiates with a hexanoyl-CoA starter unit, which is extended by three malonyl-CoA-derived acetate units [4] [7]. This enzymatic process mirrors fatty acid biosynthesis in its fundamental chemistry but diverges through controlled reductions and lack of full reductive processing at each elongation cycle, yielding a highly reactive poly-β-keto chain [7].

Comparative genomic analyses suggest the Dictyostelium PKS responsible for DIF-1 biosynthesis exhibits a modular organization characteristic of type I systems. Each module minimally contains core domains: a ketosynthase (KS) that catalyzes chain elongation, an acyltransferase (AT) that selects and loads the malonyl-CoA extender unit, and an acyl carrier protein (ACP) that shuttles the growing chain via a phosphopantetheine tether [4] [7]. Crucially, the Dictyostelium PKS appears to lack extensive β-keto processing domains (ketoreductase, dehydratase, enoylreductase), explaining the accumulation of hydroxyl and carbonyl functionalities in the DIF-1 structure [7].

Following chain assembly, cyclization specificity determines the aromatic regiochemistry. The poly-β-keto intermediate undergoes aldol-type cyclization, likely catalyzed by a thioesterase domain, to generate the resorcinol ring (1,3-dihydroxybenzene) characteristic of DIF-1 [4] [7]. This cyclization positions the aliphatic chain para to one hydroxyl group, establishing the core 2,6-dihydroxy-4-alkylbenzene scaffold. The precise enzymatic control over ring formation distinguishes DIF-1 biosynthesis from related bacterial polyketides and underscores the evolutionary adaptation of PKS machinery for specific developmental signaling molecules in eukaryotes [7].

Table 2: Polyketide Synthase Components in DIF-1 Biosynthesis

PKS DomainFunctionCatalytic Features in DIF-1 Pathway
Acyltransferase (AT)Selects and loads malonyl-CoA extender unitsSpecific for malonyl-CoA; no evidence for methylmalonyl incorporation
Ketosynthase (KS)Catalyzes decarboxylative Claisen condensationExtends chain by C₂ units; forms poly-β-keto intermediate
Acyl Carrier Protein (ACP)Carries growing chain via 4'-phosphopantetheineTransiently tethers intermediates; facilitates interdomain transfers
Thioesterase (TE)Releases and cyclizes full-length chainCatalyzes regiospecific aldol cyclization forming resorcinol ring
Reductive Domains (KR/DH/ER)Modify β-keto groupsAbsent or inactive, leading to hydroxyl/carbonyl retention

Regulatory Networks Governing Differentiation-Inducing Factor Secretion in Dictyostelium

DIF-1 biosynthesis and secretion are tightly coupled to the multicellular developmental program of Dictyostelium discoideum, governed by a hierarchical temporal and spatial regulatory network. Production commences during the transition from aggregation to mound stages (~5 hours post-starvation), coinciding with the emergence of prestalk/prespore cell heterogeneity [1]. Genetic studies using DIF-1 biosynthetic mutants (dmtA⁻) demonstrate that DIF-1 is indispensable for the specification of prestalk-O (pstO) cells and subsequent stalk cell maturation [1] [8]. Notably, DIF-1 operates within a complex signaling milieu where its activity is antagonized by extracellular cAMP pulses, forming a morphogen counter-gradient system [1].

Phosphoproteomic analyses reveal that DIF-1 triggers rapid dephosphorylation events across multiple signaling nodes within minutes of exposure. Using triple-label SILAC (Stable Isotope Labeling by Amino acids in Cell culture), researchers quantified over 3,600 phosphorylation sites, identifying a pronounced shift toward net dephosphorylation upon DIF-1 treatment [1]. This contrasts sharply with the cAMP-induced phosphorylation wave, providing mechanistic insight into their antagonism. Key affected pathways include:

  • cAMP Receptor (cAR1) Regulation: DIF-1 induces rapid dephosphorylation of the cAMP receptor cAR1, directly inhibiting cAMP-mediated chemotaxis and gene expression [1].
  • MAP Kinase Modulation: Components of the MAPK pathway (including ERK2) undergo DIF-1-dependent dephosphorylation, potentially modulating cell motility and gene expression [1] [5].
  • Calcineurin Activation: DIF-1 stimulates the Ca²⁺/calmodulin-dependent phosphatase calcineurin, which dephosphorylates the transcription factor DimB, facilitating its nuclear translocation and activation of prestalk-specific genes like ecmA [1].

Transcriptional regulation of DIF-1 biosynthetic genes involves competing inputs from the cAMP-dependent protein kinase (PKA) and the prestalk-inducing transcription factor STATc. High cAMP/PKA activity represses DIF-1 production in prespore cells, while STATc activation in prestalk precursors positively regulates biosynthetic enzymes [1] [8]. Furthermore, ammonia gradients act as positional cues suppressing DIF-1 sensitivity in posterior regions, reinforcing the anterior prestalk localization [5] [8]. This multi-layered regulation ensures precise spatial restriction of DIF-1 signaling, enabling pattern formation without disrupting chemotactic aggregation.

Table 3: Key Phosphorylation Changes in DIF-1 Signaling

Target ProteinPhosphorylation ChangeFunctional ConsequenceTime Scale
cAR1 (cAMP receptor)DephosphorylationDesensitization to cAMP; inhibition of chemotaxis<1 minute
ERK2 (MAP kinase)DephosphorylationAltered gene expression; cytoskeletal reorganization1-5 minutes
PKBR1 (Protein Kinase B-related)DephosphorylationModulation of actin dynamics; cell polarization5-15 minutes
DimB (bZIP transcription factor)Dephosphorylation (via calcineurin)Nuclear translocation; ecmA gene activation15-30 minutes
STATc (Transcription factor)Tyrosine phosphorylationInduction of prestalk genes; feedback amplification10-30 minutes

Table 4: Genetic Factors Regulating DIF-1 Production and Response

Gene/ProteinFunctionRegulatory Effect on DIF-1
DimBbZIP transcription factorDownstream effector: Activated by DIF-1 to induce prestalk genes (ecmA, ecmB)
STATcSignal transducer and activator of transcriptionPositive regulator: Induces DIF-1 biosynthetic genes in prestalk precursors
Protein Kinase A (PKA)cAMP-dependent kinaseNegative regulator: Represses DIF-1 biosynthesis in prespore regions
CalcineurinCa²⁺/calmodulin-dependent phosphataseSignal transducer: Activates DimB via dephosphorylation in response to DIF-1
Ammonia (NH₃)Metabolic byproductMorphogen: Suppresses DIF-1 responsiveness in posterior slug regions

Properties

CAS Number

111050-72-7

Product Name

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one

Molecular Formula

C13H16Cl2O4

Molecular Weight

307.17 g/mol

InChI

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3

InChI Key

VUDQSRFCCHQIIU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O

Solubility

Soluble in DMSO

Synonyms

1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
1-DIF (Dictyostelium)
DIF factor
DIF-1 (Dictyostelium)
differentiation inducing factor
morphogen differentiation inducing factor (Dictyostelium)

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O

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